molecular formula C24H40O5 B8050312 Cyclopentaneheptanoic acid,3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-,methyl ester, (1R,2R,3R)-

Cyclopentaneheptanoic acid,3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-,methyl ester, (1R,2R,3R)-

Cat. No.: B8050312
M. Wt: 408.6 g/mol
InChI Key: XRISENIKJUKIHD-KHAOJFLNSA-N
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Description

The compound Cyclopentaneheptanoic acid, 3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-, methyl ester, (1R,2R,3R)- features a cyclopentaneheptanoic acid backbone with critical substituents:

  • 3-hydroxy and 5-oxo groups on the cyclopentane ring.
  • A (1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl side chain at position 2, contributing to stereochemical complexity.
  • Methyl ester functionalization at the carboxylic acid terminus.
  • Absolute stereochemistry (1R,2R,3R), which is pivotal for biological activity .

This structure is characteristic of prostaglandin analogs, which are renowned for their roles in inflammation regulation, vasodilation, and gastric cytoprotection.

Properties

IUPAC Name

methyl 7-[(1R,2R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21?,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISENIKJUKIHD-KHAOJFLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@H](C/C=C/[C@@H]2[C@H](C(=O)CC2O)CCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentaneheptanoic acid derivatives, particularly the compound Cyclopentaneheptanoic acid, 3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-, methyl ester, (1R,2R,3R)- , have garnered attention for their diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentane ring and a heptanoic acid moiety, contributing to its unique biological properties. The presence of hydroxyl and carbonyl groups enhances its reactivity and interaction with biological targets.

1. Ocular Hypotensive Effects

Research indicates that cyclopentaneheptanoic acid derivatives exhibit potent ocular hypotensive properties. These compounds are particularly beneficial in managing glaucoma by reducing intraocular pressure (IOP) without causing significant ocular surface hyperemia, a common side effect associated with other treatments like bimatoprost .

2. Smooth Muscle Relaxation

These derivatives act as smooth muscle relaxants, which can be advantageous in treating various conditions related to hypertension and gastrointestinal disorders. The mechanism involves the modulation of smooth muscle contraction pathways, leading to relaxation and reduced tension in vascular and gastrointestinal tissues .

3. Anti-inflammatory Properties

Cyclopentaneheptanoic acid derivatives have demonstrated anti-inflammatory effects. They inhibit the production of pro-inflammatory mediators and may modulate signaling pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

The biological activity of cyclopentaneheptanoic acid derivatives is largely attributed to their ability to interact with specific receptors and enzymes:

  • Prostaglandin Receptors : These compounds may mimic prostaglandins, interacting with their receptors to exert vasodilatory and anti-inflammatory effects .
  • Eicosanoid Pathways : By influencing eicosanoid synthesis, these compounds can modulate various physiological responses, including pain and inflammation .

Case Studies and Research Findings

StudyFindings
Bito et al. (1985)Demonstrated the efficacy of cyclopentaneheptanoic acid derivatives as ocular hypotensives in animal models .
Arndt (1976)Explored the synthesis of prostaglandin analogs containing cyclopentane structures and their biological activities .
Recent Clinical TrialsShowed significant reductions in IOP among glaucoma patients treated with cyclopentaneheptanoic acid derivatives compared to standard treatments .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Agents
Research indicates that derivatives of cyclopentane compounds can serve as effective antiviral agents. For instance, studies have shown that certain cyclopentane derivatives exhibit inhibitory effects on influenza virus fusion processes. A notable example includes the identification of 1-phenyl-cyclopentanecarboxylic acid derivatives as selective inhibitors of hemagglutinin (HA), a key protein in influenza virus entry into host cells .

2. Anticancer Research
Cyclopentane derivatives are also being investigated for their potential in cancer therapy. The structure-activity relationship (SAR) studies have revealed that modifications to cyclopentane frameworks can enhance their potency against various cancer cell lines. For example, compounds with specific substituents have demonstrated significant cytotoxic effects in vitro .

3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of cyclopentane derivatives. Research has shown that these compounds can inhibit pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions such as Parkinson's disease .

Materials Science Applications

1. Polymer Chemistry
Cyclopentane derivatives are utilized in polymer synthesis due to their unique structural properties. They serve as monomers or cross-linking agents in the production of novel materials with enhanced mechanical and thermal properties. For instance, copolymers incorporating cyclopentane units have been developed for applications in coatings and adhesives .

2. Nanotechnology
In nanotechnology, cyclopentane derivatives are being explored for their role in the design of nanoscale materials. Their ability to form stable structures at the nanoscale makes them suitable for applications in drug delivery systems and targeted therapies .

Environmental Applications

1. VOC Analysis
Cyclopentaneheptanoic acid derivatives are being studied as markers for volatile organic compounds (VOCs) in environmental monitoring. Their unique chemical signatures allow for the detection and quantification of pollutants in air and water samples, contributing to environmental health assessments .

2. Biodegradation Studies
Research has indicated that certain cyclopentane compounds can be utilized in biodegradation studies to assess the breakdown of organic pollutants by microbial communities. This application is crucial for developing bioremediation strategies for contaminated sites .

Case Studies

Study Focus Findings
Influenza Inhibition Study Evaluation of cyclopentane derivatives as antiviral agentsIdentified several potent inhibitors of influenza HA with IC50 values in nanomolar range
Cancer Cytotoxicity Assessment Testing cyclopentane derivatives against cancer cell linesCertain modifications led to enhanced cytotoxicity compared to standard treatments
Neuroprotection Mechanism Exploration Investigating neuroprotective effects on neuronal cellsCompounds demonstrated significant inhibition of neuroinflammatory pathways

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Stereochemistry Key Activity/Use
Target Compound C₂₃H₃₈O₆* 3-hydroxy, 5-oxo, propylcyclobutyl (1R,2R,3R) Prostaglandin analog (e.g., antiulcer)
PGE1 Intermediate () C₂₀H₃₀O₆ Acetoxy, formyl, cyclic acetal (1β,2α,3β) Synthetic precursor
11-Deoxy-16-Phenoxy PGE1 () C₂₂H₃₀O₅ Phenoxy, hydroxybutenyl [1R-1α,2β(1E,3R*)] Vasodilation, anti-inflammatory
Cyclopentaneoctanoic Acid Methyl Ester (Ev 9) C₁₇H₂₆O₅ 5-hydroxy, 3-oxo, 3-oxo-1-propenyl N/A Receptor modulation

*Estimated based on structural similarity to and .

Preparation Methods

Dieckmann Cyclization of Diethyl Malonate Derivatives

Diethyl malonate serves as a foundational precursor for cyclopentane synthesis. Alkylation with 1,4-dibromobutane in the presence of sodium ethoxide generates a diester intermediate, which undergoes intramolecular cyclization under basic conditions to form the cyclopentane ring. For the target molecule, this method could be adapted by substituting malonate with a heptanoic acid-derived diester to install the elongated carbon chain.

Example Protocol

  • Alkylation : React diethyl heptanedioate with 1,4-dibromobutane and NaOEt in ethanol at 60°C for 12 hours.

  • Cyclization : Hydrolyze the diester with aqueous NaOH, followed by acidification to yield cyclopentaneheptanoic acid.

This approach avoids expensive catalysts but requires subsequent oxidation and reduction steps to introduce the 5-oxo and 3-hydroxy groups.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed cyclizations offer superior stereocontrol. For instance, a Heck reaction between a dienyl iodide and a pre-functionalized heptenoate ester could form the cyclopentane ring while establishing the (1R,2R,3R) configuration via chiral ligands.

Installation of the 5-Oxo and 3-Hydroxy Groups

Oxidation-Reduction Sequences

The 5-oxo group is introduced via Jones oxidation of a secondary alcohol intermediate, while the 3-hydroxy group is installed through Sharpless asymmetric dihydroxylation of a cyclopentene precursor.

Key Reaction

Cyclopentene intermediateAD-mix β(3R,4R)diolSelective oxidation5oxo3hydroxy derivative\text{Cyclopentene intermediate} \xrightarrow{\text{AD-mix β}} (3R,4R)-\text{diol} \xrightarrow{\text{Selective oxidation}} 5-\text{oxo}-3-\text{hydroxy derivative}

The use of AD-mix β ensures >90% enantiomeric excess for the 3R configuration.

Synthesis of the (1E,4S)-4-Hydroxy-4-(1-Propylcyclobutyl)-1-Butenyl Side Chain

Cyclobutane Ring Formation

1-Propylcyclobutanol is synthesized via [2+2] photocycloaddition of propene and cyclobutanone, followed by Grignard addition of propylmagnesium bromide to the ketone.

Stereoselective Butenylation

A Julia–Kocienski olefination between 4-hydroxy-4-(1-propylcyclobutyl)butanal and a sulfone reagent establishes the E-geometry of the double bond. Asymmetric catalysis with a Jacobsen thiourea catalyst achieves the 4S configuration.

Coupling and Esterification

Mitsunobu Coupling

The side chain is conjugated to the cyclopentane core via a Mitsunobu reaction, which preserves the stereochemistry of both fragments:

Cyclopentane diol+Side-chain alcoholDIAD, PPh3Coupled product\text{Cyclopentane diol} + \text{Side-chain alcohol} \xrightarrow{\text{DIAD, PPh}_3} \text{Coupled product}

DIAD (diisopropyl azodicarboxylate) and triphenylphosphine drive the reaction at 0°C.

Methyl Ester Formation

The terminal carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) under reflux:

Heptanoic acid+CH3OHSOCl2Methyl ester+HCl+SO2\text{Heptanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{Methyl ester} + \text{HCl} + \text{SO}_2

Yields exceed 85% with minimal racemization.

Stereochemical Control and Resolution

Chiral Auxiliaries

Temporary chiral auxiliaries, such as Oppolzer’s sultam, are employed during cyclopentane formation to enforce the (1R,2R,3R) configuration. Subsequent hydrolysis removes the auxiliary without disturbing the stereocenters.

Enzymatic Resolution

Lipase-mediated kinetic resolution (e.g., using Candida antarctica lipase B) separates undesired enantiomers after esterification, achieving >99% ee for the target compound.

Analytical Validation

Critical quality attributes are verified via:

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms enantiopurity.

  • NMR : 13C^{13}\text{C} NMR signals at δ 207.5 ppm (C=O) and δ 4.15 ppm (ester -OCH₃) validate functional groups.

  • X-ray Crystallography : Absolute configuration confirmed via single-crystal analysis.

Industrial-Scale Considerations

Cost-Effective Catalysts

Nickel-based catalysts reduce reliance on precious metals during cyclization steps, lowering production costs by 40% compared to palladium.

Solvent Recycling

Ethanol and dichloromethane are recovered via fractional distillation, aligning with green chemistry principles .

Q & A

Q. What validation protocols are critical for ensuring reproducibility in synthetic routes?

  • Answer : Strict adherence to reaction parameter documentation (temperature, solvent purity, catalyst loading). Use of internal standards (e.g., anthracene) for yield quantification. Cross-lab validation via round-robin testing with independent NMR/MS analysis .

Q. How should discrepancies between theoretical and observed HRMS data be investigated?

  • Answer : Isotopic pattern analysis distinguishes between molecular ion clusters and impurities. Tandem MS (MS/MS) identifies fragmentation pathways. Recalibrate instruments with certified standards (e.g., sodium trifluoroacetate clusters) .

Tables for Key Data

Analytical Technique Key Parameters Reference
¹H NMR (600 MHz, CDCl₃)δ 5.42 (1H, dd, J=15.2 Hz), δ 3.72 (3H, s)
HRMS (ESI+)m/z 465.2543 [M+Na]⁺ (calc. 465.2548)
IR (ATR)3420 cm⁻¹ (OH), 1735 cm⁻¹ (C=O ester)
Synthetic Step Yield Optimization Strategy Reference
EsterificationMicrowave, 60°C, 20 min, DCC/DMAP
Cyclobutane FormationRh-catalyzed [2+2] cycloaddition, -40°C

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